2-chloro-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide
Overview
Description
2-chloro-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloro-3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and tumor pathways.
Pathways Involved: It may inhibit specific enzymes or block receptor sites, leading to reduced inflammation or tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3,4-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
2-chloro-3,4-dimethoxybenzil: Another thiazole derivative with similar biological activities.
Uniqueness
What sets 2-chloro-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide apart is its specific substitution pattern on the thiazole ring, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
2-chloro-N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c1-11-4-6-13(14(21)8-11)18(25)23-19(28)24-20-22-15(10-29-20)12-5-7-16(26-2)17(9-12)27-3/h4-10H,1-3H3,(H2,22,23,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSMFAFCWKSUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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